(5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
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Overview
Description
(5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenylhydrazine and 4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-one. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazole compounds are often explored for their pharmacological effects. This compound might be evaluated for its efficacy and safety in treating specific diseases or conditions.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethylpyrazole
- 4-Aminoantipyrine
Uniqueness
What sets (5E)-N-(4-acetamidophenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide apart is its unique combination of functional groups and structural features
Properties
CAS No. |
1095941-38-0 |
---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-11-4-9-16(19(26)12(11)2)17-10-18(24-23-17)20(27)22-15-7-5-14(6-8-15)21-13(3)25/h4-10,26H,1-3H3,(H,21,25)(H,22,27)(H,23,24) |
InChI Key |
ZWWVUOYVXMJOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)O)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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